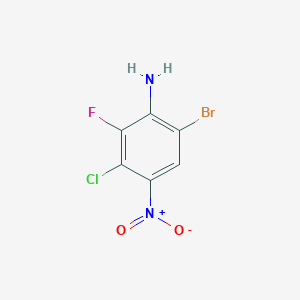

6-Bromo-3-chloro-2-fluoro-4-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Bromo-3-chloro-2-fluoro-4-nitroaniline” is a complex organic compound. It is an aniline derivative bearing a bromine, a chlorine, a fluorine, and a nitro group . It serves as a versatile molecular scaffold for synthesising active pharmaceutical ingredients (APIs) .

Molecular Structure Analysis

The molecular structure of “6-Bromo-3-chloro-2-fluoro-4-nitroaniline” would consist of a benzene ring substituted with a bromine, a chlorine, a fluorine, and a nitro group . The exact positions of these substituents on the benzene ring would be determined by the numbering in the compound’s name.Applications De Recherche Scientifique

Antibacterial Agent Synthesis

6-Bromo-3-chloro-2-fluoro-4-nitroaniline has been utilized in the synthesis of antibacterial agents. For example, 1,4-Dihydro-4-oxopyridinecarboxylic acids with variations in substituents, including nitro, chloro, and fluoro groups, have shown potent in vitro antibacterial activity and excellent in vivo efficacy. These compounds' structure-activity relationships are crucial in developing effective antibacterial agents (Matsumoto et al., 1984).

Dyes for Synthetic Polymer Fibers

This chemical has also been used in the synthesis of dyes for synthetic polymer fibers. The preparation of various iodo-substituted nitroanilines and their coupling to other compounds resulted in a range of dyes with properties evaluated for use in synthetic fibers. Such studies contribute to the development of new materials with specific color and fastness properties (Peters & Soboyejo, 2008).

Synthesis of Complex Organic Molecules

6-Bromo-3-chloro-2-fluoro-4-nitroaniline plays a role in the complex synthesis of organic molecules. The study of nucleofugicities in quinoxalines, involving fluoro-, chloro-, and bromo-derivatives, is significant for understanding and creating complex organic structures, which can have various applications in chemistry and pharmacology (Hinkens et al., 1987).

Metabolic Studies

Research into the metabolism of halogenated anilines, including compounds similar to 6-Bromo-3-chloro-2-fluoro-4-nitroaniline, provides insights into how these compounds are processed biologically. Such studies are critical for understanding the environmental and health impacts of these chemicals (Boeren et al., 1992).

Medical Research

In medical research, derivatives of this compound have been investigated for their potential in various applications, such as in the synthesis of uracil derivatives and exploring their structures and properties. These studies can contribute to the development of new pharmaceuticals (Chernikova et al., 2015).

Mécanisme D'action

Safety and Hazards

As with many organic compounds, “6-Bromo-3-chloro-2-fluoro-4-nitroaniline” could pose certain hazards. It could be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

Propriétés

IUPAC Name |

6-bromo-3-chloro-2-fluoro-4-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFN2O2/c7-2-1-3(11(12)13)4(8)5(9)6(2)10/h1H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSBZTLEUBCRLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)F)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloro-2-fluoro-4-nitroaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2474530.png)

![N-(3-chlorophenyl)-2-[2-(3-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2474533.png)

![7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one](/img/structure/B2474537.png)

![5-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2474539.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B2474541.png)

![2-(benzylthio)-N-(3,4-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2474544.png)

![1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2474546.png)